Product packaging for Levothyroxine sodium pentahydrate(Cat. No.:CAS No. 6106-07-6)

Levothyroxine sodium pentahydrate

Cat. No.: B1662789
CAS No.: 6106-07-6
M. Wt: 888.93 g/mol
InChI Key: JMHCCAYJTTWMCX-QWPJCUCISA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of L-Thyroxine Sodium Salt Pentahydrate as a Synthetic Thyroid Hormone Analog

L-Thyroxine sodium salt pentahydrate is a synthetically produced form of thyroxine (T4), the primary hormone secreted by the thyroid gland. drugbank.com As a synthetic analog, it is chemically identical to the endogenous hormone, allowing it to mimic its physiological actions in research models. nih.gov The synthesis of this compound in the late 1940s was a pivotal moment, providing researchers with a consistent and reliable source of T4, free from the impurities and variable potency of earlier animal-derived thyroid extracts. nih.gov

In the body, L-thyroxine (T4) acts as a prohormone, which is converted in peripheral tissues to the more biologically active form, triiodothyronine (T3), by deiodinase enzymes. patsnap.com This conversion is a critical step in thyroid hormone action, and the use of synthetic T4 in research allows for the study of this process and the factors that regulate it. The pentahydrate form indicates that five molecules of water are incorporated into the crystal structure of the sodium salt, which contributes to its stability.

Below is a table detailing some of the key physicochemical properties of L-Thyroxine sodium salt pentahydrate:

PropertyValue
Chemical Formula C₁₅H₁₀I₄NNaO₄ · 5H₂O
Molecular Weight 888.93 g/mol sigmaaldrich.com
Appearance Off-white to light yellow powder chemicalbook.com
Solubility Soluble in 4 M NH₄OH in methanol (B129727) (50 mg/mL) sigmaaldrich.com
Melting Point 207-210 °C (decomposes) sigmaaldrich.com

Significance in Thyroid Hormone Research and Endocrine Physiology

The availability of L-Thyroxine sodium salt pentahydrate has been instrumental in elucidating the vast and varied roles of thyroid hormones in endocrine physiology. Researchers utilize this compound to create animal models of both hypothyroidism (insufficient thyroid hormone) and hyperthyroidism (excess thyroid hormone), allowing for detailed investigation into the physiological consequences of these conditions. selleckchem.comnih.gov

For instance, studies using L-thyroxine-induced hyperthyroidism in animal models have provided insights into the cardiovascular effects of excess thyroid hormone, including changes in heart rate and cardiac muscle. drugbank.com Conversely, models of hypothyroidism allow for the study of the metabolic, neurological, and developmental impacts of thyroid hormone deficiency.

Furthermore, research with L-Thyroxine sodium salt pentahydrate has been crucial in understanding the hypothalamic-pituitary-thyroid (HPT) axis, the delicate feedback loop that governs thyroid hormone production and secretion. By administering known quantities of synthetic T4, scientists can study how it influences the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland and thyrotropin-releasing hormone (TRH) from the hypothalamus.

Current Research Landscape and Unanswered Questions Regarding L-Thyroxine Sodium Salt Pentahydrate

Despite its long history of use, research involving L-Thyroxine sodium salt pentahydrate continues to evolve, with several key areas of active investigation and a number of unanswered questions.

One significant area of current research focuses on the stability and bioavailability of different formulations of L-thyroxine sodium salt pentahydrate. Studies have shown that factors such as excipients (inactive ingredients in tablets), humidity, and temperature can affect the stability and degradation of the compound. researchgate.netnih.gov This has led to ongoing research into developing more stable formulations to ensure consistent potency. nih.gov

Another active area of inquiry revolves around the conversion of T4 to T3. While L-thyroxine monotherapy is the standard, a subset of individuals in clinical settings report persistent symptoms despite normal TSH levels, leading to research into the potential role of genetic polymorphisms in deiodinase enzymes that may affect the efficiency of T4 to T3 conversion. nih.gov This has opened up avenues of research exploring the nuances of thyroid hormone replacement that go beyond simply normalizing TSH levels.

Key unanswered questions that are driving current research include:

What are the precise mechanisms by which different excipients impact the stability of L-Thyroxine sodium salt pentahydrate in solid dosage forms? nih.gov

To what extent do genetic variations in deiodinase enzymes influence the tissue-specific availability and action of T3 derived from exogenous L-thyroxine? nih.gov

Are there superior biomarkers beyond TSH that could provide a more accurate assessment of optimal thyroid hormone status at the tissue level in research models? researchgate.net

What is the full impact of L-thyroxine on the microbiome and how might this, in turn, affect its absorption and metabolism?

The following table summarizes some of the current research directions:

Research AreaKey Focus
Formulation and Stability Investigating the impact of excipients, temperature, and humidity on the chemical stability and potency of L-Thyroxine sodium salt pentahydrate. researchgate.netnih.gov
Bioavailability and Absorption Understanding the factors that influence the absorption of L-thyroxine from the gastrointestinal tract, including gastric pH and concomitant food and drug intake. longdom.org
T4 to T3 Conversion Exploring the role of deiodinase polymorphisms and other factors that may affect the peripheral conversion of T4 to the more active T3. nih.gov
Biomarkers of Thyroid Status Searching for novel biomarkers that can more accurately reflect the euthyroid state at the cellular level, beyond serum TSH measurements. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20I4NNaO9 B1662789 Levothyroxine sodium pentahydrate CAS No. 6106-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCCAYJTTWMCX-QWPJCUCISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I4NNaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209941
Record name Sodium L-thyroxine pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6106-07-6, 55-03-8, 25416-65-3
Record name Levothyroxine sodium pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium L-thyroxine pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levothyroxine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Thyroxine Sodium Salt Pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOTHYROXINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms and Cellular Interactions of L Thyroxine Sodium Salt Pentahydrate

Deiodination Pathways and Conversion to Triiodothyronine (T3)

The activation and inactivation of thyroid hormones are tightly regulated processes primarily controlled by a family of enzymes known as deiodinases. nih.govontosight.ai These enzymes are crucial for maintaining appropriate intracellular and circulating levels of the active hormone T3. nih.govresearchgate.net

The conversion of L-thyroxine (T4) to the more active triiodothyronine (T3) is a critical step in thyroid hormone action and is catalyzed by deiodinase enzymes. ontosight.aidroracle.ai There are three main types of deiodinases—Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3)—each with distinct functions and tissue distributions. nih.govresearchgate.net

Type 1 Deiodinase (DIO1): This enzyme is primarily located in the liver, kidneys, and thyroid gland. frontiersin.org DIO1 can perform both outer and inner ring deiodination. Its outer ring deiodination activity converts T4 to T3, contributing to circulating T3 levels. nih.govwikipedia.org Its inner ring deiodination activity is involved in clearing reverse T3 (rT3) and other inactive metabolites. nih.gov

Type 2 Deiodinase (DIO2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is highly efficient at converting T4 to T3 through outer ring deiodination. frontiersin.orgnih.gov This localized conversion is crucial for providing T3 to specific tissues, thereby allowing for cell-specific regulation of thyroid hormone action independent of circulating T3 levels. researchgate.netwikipedia.org

Type 3 Deiodinase (DIO3): As the primary inactivator of thyroid hormones, DIO3 catalyzes the inner ring deiodination of T4 and T3, converting them to the inactive metabolites reverse T3 (rT3) and 3,3'-diiodothyronine (B1196669) (T2), respectively. frontiersin.orgnih.gov DIO3 is highly expressed in the placenta, fetal tissues, and the brain, where it plays a protective role by preventing overexposure to active thyroid hormones. wikipedia.orgnih.gov

The coordinated action of these deiodinases ensures that the appropriate amount of active T3 is available to target cells while also providing a mechanism for clearing and inactivating thyroid hormones. nih.govresearchgate.net

Interactive Data Table: Deiodinase Enzyme Characteristics

Enzyme Gene Primary Function Key Locations Substrates Products
Type 1 Deiodinase (DIO1) DIO1 T4 to T3 conversion; clearance of rT3 Liver, Kidney, Thyroid frontiersin.org T4, rT3 T3, T2
Type 2 Deiodinase (DIO2) DIO2 Local T4 to T3 conversion Brain, Pituitary, Brown Adipose Tissue frontiersin.org T4 T3
Type 3 Deiodinase (DIO3) DIO3 Inactivation of T4 and T3 Placenta, Fetal Tissues, Brain frontiersin.orgnih.gov T4, T3 rT3, T2

The hypothalamic-pituitary-thyroid (HPT) axis maintains thyroid hormone homeostasis through a classic negative feedback loop. nursingcenter.com The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary gland to secrete thyroid-stimulating hormone (TSH). nih.gov TSH then acts on the thyroid gland to promote the synthesis and release of T4 and T3. nih.gov

Elevated levels of T4 and T3 in the circulation inhibit the secretion of both TRH and TSH, thereby reducing the production of thyroid hormones and maintaining their levels within a narrow physiological range. nih.govnih.gov The conversion of T4 to T3 within the pituitary gland, primarily by DIO2, is a critical component of this feedback mechanism. medchemexpress.com The resulting intracellular T3 in the pituitary is a potent inhibitor of TSH synthesis and secretion. nih.govresearchgate.net This sensitivity of the pituitary to circulating T4 levels ensures a rapid response to changes in thyroid hormone status. nih.gov

Thyroid Hormone Receptor Binding and Gene Expression Modulation

The physiological effects of thyroid hormones are predominantly mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which function as ligand-activated transcription factors. nih.govwikipedia.orgals-journal.com

Once T3, derived from the deiodination of L-thyroxine, enters the cell nucleus, it binds to thyroid hormone receptors (TRs). drugbank.compatsnap.com These receptors are typically found as heterodimers with the retinoid X receptor (RXR), bound to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. wikipedia.orgals-journal.com

In the absence of T3, the TR-RXR complex is often bound to corepressor proteins, which inhibit gene transcription. wikipedia.org The binding of T3 induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. nih.govwikipedia.org This coactivator complex then promotes the transcription of the target gene, leading to the synthesis of messenger RNA (mRNA) and ultimately new proteins. drugbank.comals-journal.com TRs can mediate both positive and negative regulation of gene expression. nih.gov

There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, encoded by separate genes. jci.org These isoforms have distinct tissue distributions and can regulate different sets of genes, contributing to the diverse effects of thyroid hormone in various tissues. jci.org

Research has shown that thyroid hormone administration increases the incorporation of amino acids into proteins in tissues such as the liver, kidney, and heart. cornell.edudocumentsdelivered.com This stimulation of protein synthesis is a fundamental aspect of thyroid hormone's physiological action. cornell.edu Furthermore, studies have indicated that T3 can activate intracellular signaling pathways, such as the Akt-mTOR pathway, which are known to be key regulators of protein synthesis and cell growth. nih.gov

The metabolic effects of thyroid hormone are extensive, influencing carbohydrate, lipid, and protein metabolism. frontiersin.org For instance, thyroid hormones can increase the basal metabolic rate, enhance oxygen consumption, and modulate the expression of genes involved in gluconeogenesis and lipogenesis. patsnap.comfrontiersin.org

Regulation of Cellular Processes by L-Thyroxine Sodium Salt Pentahydrate

Through its conversion to T3 and subsequent modulation of gene expression, L-thyroxine plays a crucial role in regulating a multitude of fundamental cellular processes. These include:

Metabolism: Thyroid hormones are key regulators of the body's metabolic rate. They stimulate the metabolism of carbohydrates, fats, and proteins, leading to increased energy expenditure and heat production. frontiersin.org

Growth and Development: Normal growth and development, particularly of the central nervous system and the skeletal system, are critically dependent on adequate levels of thyroid hormone. drugbank.comsmolecule.com

Cellular Differentiation: Thyroid hormones influence the differentiation of various cell types, a process essential for the development and function of tissues and organs. drugbank.com

Interactive Data Table: Cellular Processes Regulated by L-Thyroxine (via T3)

Cellular Process Key Effects
Metabolism Increases basal metabolic rate, enhances oxygen consumption, regulates lipid and carbohydrate metabolism. patsnap.comfrontiersin.org
Growth and Development Essential for normal development of the central nervous system and skeletal system. drugbank.comsmolecule.com
Protein Synthesis Stimulates the incorporation of amino acids into proteins in various tissues. cornell.edudocumentsdelivered.com
Cellular Respiration Upregulates genes involved in mitochondrial activity and energy production. patsnap.com
Gene Transcription Modulates the expression of a wide array of genes through interaction with nuclear receptors. drugbank.comals-journal.com

Effects on Cellular Respiration and Thermogenesis

L-thyroxine plays a critical role in regulating the body's basal metabolic rate (BMR) and heat production. ukzn.ac.zancert.nic.in It enhances cellular respiration by increasing the production of proteins within the mitochondria, the primary sites of energy generation in cells. vaia.com This leads to a boost in the efficiency of the electron transport chain, the process responsible for producing adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. vaia.com

A key aspect of L-thyroxine's thermogenic effect is its influence on uncoupling proteins (UCPs), particularly UCP1 in brown adipose tissue (BAT). nih.govbioscientifica.com UCP1 allows for the dissipation of chemical energy as heat by uncoupling oxidative phosphorylation from ATP synthesis. nih.gov Thyroid hormones are known to stimulate the expression of genes involved in this process, contributing to non-shivering thermogenesis. nih.gov

Key EffectMechanism of ActionCellular Outcome
Increased Basal Metabolic RateEnhanced mitochondrial protein production and electron transport chain efficiency. vaia.comIncreased ATP generation and overall energy expenditure. vaia.comfrontiersin.org
ThermogenesisUpregulation of uncoupling proteins (UCPs), particularly in brown adipose tissue. nih.govbioscientifica.comDissipation of energy as heat, contributing to body temperature regulation. nih.gov

Modulation of Cellular Growth and Differentiation

Thyroid hormones are indispensable for normal growth and development, with their effects being highly dependent on the specific tissue and its developmental stage. nih.gov Through their interaction with nuclear receptors, thyroid hormones regulate the expression of genes that are crucial for controlling the cell cycle and promoting cellular differentiation. nih.gov The influence of L-thyroxine on cell proliferation and maturation is pleiotropic, affecting a wide range of cell types. nih.gov

Recent research suggests that some of the developmental actions of thyroid hormones may be mediated through the regulation of stem and progenitor cell function. nih.gov This highlights the fundamental role of these hormones in the formation, maintenance, and regeneration of tissues and organs. nih.gov In certain contexts, such as in airway smooth muscle cells, L-thyroxine, in the presence of transforming growth factor-beta 1 (TGF-β1), has been shown to promote a proliferative phenotype. physiology.org

Impact on Lipid, Carbohydrate, and Protein Metabolism

Lipid Metabolism: Thyroid hormones affect the synthesis, mobilization, and degradation of lipids. nih.gov They stimulate lipolysis, the breakdown of triglycerides in adipose tissue, leading to an increase in circulating free fatty acids. nih.govnih.gov In the liver, L-thyroxine enhances the uptake of these fatty acids and promotes their oxidation. nih.gov It also plays a role in cholesterol metabolism, with increased thyroid hormone levels generally leading to reduced serum cholesterol. frontiersin.orgnih.gov Levothyroxine therapy has been shown to have a positive impact on the lipid profile of hypothyroid patients, leading to a significant decrease in total cholesterol, low-density lipoproteins, and triglyceride values. researchgate.net

Carbohydrate Metabolism: L-thyroxine influences carbohydrate metabolism by increasing glucose absorption from the gastrointestinal tract and enhancing its uptake and utilization by cells. It also stimulates gluconeogenesis and glycogenolysis in the liver, processes that lead to the release of glucose into the bloodstream. ncert.nic.in

Protein Metabolism: The effects of L-thyroxine on protein metabolism are complex and can be either anabolic (building up) or catabolic (breaking down), depending on the physiological context. In physiological concentrations, thyroid hormones are necessary for normal protein synthesis and growth.

Metabolic PathwayKey Effects of L-Thyroxine
Lipid Metabolism Stimulates lipolysis and fatty acid oxidation; reduces serum cholesterol levels. nih.govnih.govresearchgate.net
Carbohydrate Metabolism Increases glucose absorption, uptake, and utilization; stimulates gluconeogenesis and glycogenolysis. ncert.nic.in
Protein Metabolism Essential for normal protein synthesis and growth.

Influence on Ionic Channels, Pumps, and Regulatory Contractile Proteins

L-thyroxine modulates the function of various ion channels and pumps, which is crucial for maintaining cellular excitability and function, particularly in muscle and nerve cells. Thyroid hormones have been shown to increase the number of Na+-K+ pumps in skeletal muscle, which are essential for maintaining the electrochemical gradients necessary for muscle contraction. nih.gov

Studies have indicated that thyroid hormone treatment can lead to an upregulation of Na+ channels. researchgate.net This alteration in the concentration of both Na+ channels and Na+-K+ pumps can have significant effects on muscle endurance and contractility. researchgate.net Furthermore, in cardiac cells, thyroid hormones have been observed to augment the influx of calcium through slow calcium channels, partly by increasing the number of these channels. nih.gov

Role in Calcium Homeostasis and Flux

Thyroid hormones play a role in the intricate regulation of calcium homeostasis. ukzn.ac.zapressbooks.pub L-thyroxine can influence the transport of calcium across cell membranes. Research has demonstrated that administration of thyroxine can lead to a significant increase in calcium influx in liver cells. nih.gov Specifically, a single administration was shown to increase the fractional coefficient for calcium influx by 34% within 24 hours, while chronic treatment resulted in increases of up to 57%. nih.gov Calcium efflux was also increased, though to a lesser and more variable extent. nih.gov

Interactions with Other Hormones and Signaling Pathways

The cellular effects of L-thyroxine are not isolated but are integrated with a complex network of other hormonal signals and intracellular signaling pathways. The synthesis and secretion of thyroid hormones are regulated by the hypothalamic-pituitary-thyroid axis, involving thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH). researchgate.netpharmgkb.org

At the cellular level, the actions of thyroid hormones can be modulated by interactions with other signaling pathways. For instance, L-thyroxine can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are key regulators of cell growth, survival, and metabolism. ontosight.ai The thyroid hormone receptor itself can interact with other transcription factors, leading to a fine-tuning of gene expression. nih.gov Furthermore, thyroid hormones can influence the body's response to other hormones, such as catecholamines, by increasing the number of beta-adrenergic receptors in tissues like the heart.

Preclinical Research Models and in Vivo Studies of L Thyroxine Sodium Salt Pentahydrate

Development and Characterization of Animal Models

L-Thyroxine sodium salt pentahydrate is a critical tool in preclinical research for creating animal models of both hyperthyroidism and for studying thyroid hormone replacement in hypothyroidism. selleckchem.com Hyperthyroidism is commonly induced in animal models, such as Wistar and Sprague-Dawley rats, by administering supraphysiological doses of L-Thyroxine. researchgate.netnih.gov This administration leads to characteristic signs of hyperthyroidism, including weight loss despite increased food intake, elevated heart rate, and increased levels of circulating thyroid hormones T4 and T3. researchgate.netfda.goven-journal.org The methods of administration vary, with studies utilizing intraperitoneal (i.p.) injections or providing the compound in the drinking water to establish the hyperthyroid state. researchgate.netfda.gov

Conversely, models of hypothyroidism are typically induced by methods that suppress endogenous thyroid hormone production. Common techniques include surgical thyroidectomy or chemical induction using agents like propylthiouracil (B1679721) (PTU) or maintaining the animals on a specialized iodine-deficient diet. nih.govresearchgate.netnih.govuj.edu.pl Once a hypothyroid state is confirmed, L-Thyroxine sodium salt pentahydrate is administered to investigate its therapeutic effects and to restore a euthyroid state. nih.govresearchgate.net This allows researchers to study the physiological impacts of thyroid hormone deficiency and the efficacy of hormone replacement therapy.

Animal models with induced iodine deficiency are fundamental for studying thyroid gland disorders and the role of L-Thyroxine in these conditions. nih.gov Mice and rats maintained on a low-iodine diet develop goitrous congenital hypothyroidism, characterized by thyroid hyperplasia (enlargement of the thyroid gland). uj.edu.plnih.gov These models are instrumental in examining the morphological and functional changes in the thyroid gland that result from insufficient iodine.

Evaluation of Physiological Responses

L-Thyroxine administration in animal models has been shown to exert significant effects on both the cardiovascular and central nervous systems.

Cardiovascular System: The administration of L-Thyroxine to induce a hyperthyroid state leads to notable cardiovascular changes. These include a positive chronotropic effect, resulting in an increased resting heart rate or sinus tachycardia. fda.govbsavalibrary.com Other observed effects are cardiac hypertrophy (enlargement of the heart muscle), enhanced myocardial contractility, and alterations in blood pressure. fda.govnih.gov Thyroid hormones also impact the peripheral vasculature by inducing vasodilation, which decreases systemic vascular resistance and contributes to an increased cardiac output. bsavalibrary.comamazonaws.com These effects are linked to the genomic actions of thyroid hormones on genes encoding ion transporters and contractile proteins in cardiac cells. amazonaws.com

Central Nervous System (CNS): Thyroid hormones are integral to cognitive functions such as learning and memory. nih.gov Preclinical studies using L-Thyroxine have demonstrated its influence on brain function. In rat models, acute treatment with L-Thyroxine has been shown to affect habituation to new environments and the evaluation of dangerous situations. nih.gov Electrophysiological studies in thyroidectomized rats treated with L-Thyroxine revealed enhanced synaptic plasticity and increased excitatory activity in the hippocampus, a brain region critical for memory. nih.gov Furthermore, administration of L-Thyroxine has been associated with an increase in the activity of Na+, K+-ATPase in the parietal cortex, an enzyme crucial for neuronal function, suggesting a potential mechanism for its role in cognitive processes. nih.gov

Organ SystemKey Physiological Responses Observed in Animal Models with L-Thyroxine Administration
Cardiovascular Increased resting heart rate (sinus tachycardia) fda.govbsavalibrary.com
Cardiac hypertrophy fda.govnih.gov
Enhanced myocardial contractility amazonaws.com
Decreased systemic vascular resistance due to vasodilation bsavalibrary.comamazonaws.com
Increased cardiac output bsavalibrary.com
Central Nervous Enhanced synaptic plasticity in the hippocampus nih.gov
Increased excitatory neuronal activity nih.gov
Altered performance in behavioral tests (e.g., habituation, danger avoidance) nih.gov
Increased Na+, K+-ATPase activity in the parietal cortex nih.gov

The role of thyroid hormones in growth and development is particularly evident in specific genetic animal models. One such model is the double-deficient mouse, lacking both the Slc26a7 and Slc26a4 genes, which encode iodide transporters crucial for thyroid function. nih.govnih.gov These double-deficient mice exhibit severe growth failure compared to mice lacking only one of the genes. nih.gov

Studies on these genetically modified mice have shown that the administration of L-Thyroxine can partially rescue this growth-retardation phenotype. nih.gov This finding suggests that the growth failure in these animals is at least partly attributable to hypothyroidism resulting from impaired iodide transport. nih.gov The partial improvement with L-Thyroxine treatment underscores the essential role of thyroid hormones in regulating somatic growth and provides a valuable model for investigating the complex interplay between specific genes, thyroid function, and developmental processes.

Genetic ModelPhenotypeEffect of L-Thyroxine AdministrationReference
Slc26a7 and Slc26a4 double-deficient miceSevere growth failureTended to improve growth to some extent nih.gov

Preclinical studies have utilized animal models to investigate the influence of thyroid hormone levels on uterine muscle function. In one study using non-pregnant Sprague-Dawley rats, researchers established models of euthyroidism (control), hypothyroidism, and hypothyroidism treated with different doses of L-Thyroxine. nih.govresearchgate.net

Isometric tension measurements on isolated myometrium tissues revealed distinct patterns of uterine contractility among the groups. The hypothyroid state was associated with a significant decrease in the duration of contractions and an increase in their frequency. nih.govresearchgate.net Conversely, treatment with high doses of L-Thyroxine resulted in a marked increase in contractile duration and a decrease in frequency. nih.govresearchgate.net These findings demonstrate that L-Thyroxine can directly modulate myometrial reactivity and that deviations from a normal euthyroid state can lead to abnormal uterine contraction patterns.

Thyroid State in Rat ModelChange in Contractile DurationChange in Contractile Frequency
Hypothyroidism-17%+26%
Hypothyroidism + High-Dose L-Thyroxine+200%-51%

Data sourced from a study on Sprague-Dawley rats. nih.govresearchgate.net

Preclinical Toxicity and Exaggerated Pharmacological Effects

The preclinical toxicological profile of L-thyroxine sodium salt pentahydrate is well-established, with most observed toxicities being direct extensions of its primary pharmacological activity. fda.gov In nonclinical animal studies, the adverse effects of levothyroxine are predominantly related to the expected exaggerated pharmacology at high doses, leading to a state of drug-induced hyperthyroidism. fda.govfda.gov These dose-limiting toxicities are considered reversible and can be clinically monitored. fda.gov

Monitoring of Parameters Related to Hyperthyroidism (e.g., heart rate, blood pressure, body weight changes)

In preclinical evaluations, particularly in euthyroid animals, the administration of supratherapeutic doses of levothyroxine induces a state mimicking hyperthyroidism. fda.gov The monitoring of specific physiological and cardiovascular parameters is crucial in these studies to characterize the toxicological profile.

Subcutaneous administration of levothyroxine to rats over a three-week period resulted in observable signs of hyperthyroidism, including increased food and water intake, elevated body temperature, increased heart rate, and higher systolic blood pressure. fda.gov Similarly, intraperitoneal administration to rats for 14 days induced weight loss, an increase in rectal temperature, and elevated heart rate and oxygen consumption. fda.gov The toxicological effects observed in animals are consistent across various formulations and routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral) and are primarily due to the excess thyroid hormone activity. fda.gov These hyperthyroidism-related effects include decreased body weight, increased body temperature, and cardiac hypertrophy, which encompasses increased heart mass and heart rate. fda.gov

The following table summarizes key parameters monitored in preclinical studies and the typical findings associated with exaggerated pharmacological effects of L-thyroxine.

Parameter MonitoredPreclinical Findings at Supratherapeutic DosesSpeciesReference
Body Weight Decreased body weight / weight lossRat fda.govfda.gov
Heart Rate Increased heart rate (tachycardia)Rat fda.govfda.gov
Blood Pressure Increased systolic blood pressureRat fda.gov
Body Temperature Increased body/rectal temperatureRat fda.govfda.gov
Food/Water Intake Increased consumptionRat fda.gov
Oxygen Consumption IncreasedRat fda.gov
Cardiac Mass Increased heart mass (cardiac hypertrophy)Animal models fda.gov

Considerations for Mutagenicity, Carcinogenicity, and Reproductive Toxicology in the Context of Endogenous Hormones

The evaluation of mutagenicity, carcinogenicity, and reproductive toxicology for L-thyroxine sodium salt pentahydrate is unique due to its nature as a synthetic equivalent of an endogenous hormone. fda.govfda.gov

Formal animal studies to evaluate the mutagenic or carcinogenic potential of levothyroxine have generally not been required or performed. fda.govfda.gov The rationale is that the synthetic levothyroxine is chemically identical to the thyroxine (T4) produced by the human thyroid gland. fda.gov However, studies have been conducted on potential impurities that may be present in levothyroxine preparations. In vitro assessments (Ames test) and in silico analyses of five such impurities found them to be neither mutagenic nor genotoxic. nih.govdocumentsdelivered.com While there is a lack of direct data on levothyroxine's mutagenic potential, some research notes that the thyroid's natural hormone synthesis process itself produces reactive oxygen species like hydrogen peroxide, which could potentially result in oxidative DNA damage. oup.com One in vivo cytogenetic test on Swiss albino mice concluded that thyroxine did not induce chromosome damage or aberrations. bg.ac.rs

Similarly, specific carcinogenicity studies have not been conducted. fda.gov The focus of regulatory concern for thyroid carcinogenicity often relates to substances that disrupt the thyroid-pituitary feedback loop, leading to sustained increases in thyroid-stimulating hormone (TSH), which can promote thyroid cell proliferation and, ultimately, tumor formation. epa.gov This mechanism is distinct from a direct carcinogenic action of the hormone itself.

Reproductive toxicology studies have also not been a standard requirement for levothyroxine. fda.gov It is well-established that normal thyroid function is essential for reproduction, and hypothyroidism is known to be detrimental to fertility and pregnancy outcomes. fda.gov Therefore, the context of hormone replacement, rather than the introduction of a novel substance, guides the assessment.

The table below outlines the considerations for these specific toxicological endpoints.

Toxicological EndpointFindings and ConsiderationsReference
Mutagenicity Standard animal studies have not been performed as levothyroxine is identical to the endogenous hormone. fda.govfda.gov Impurities have tested negative in in vitro and in silico assays. nih.govdocumentsdelivered.com An in vivo study in mice found no evidence of chromosome damage. bg.ac.rs fda.govfda.govnih.govdocumentsdelivered.combg.ac.rs
Carcinogenicity Dedicated animal carcinogenicity studies have not been conducted. fda.gov The risk is generally associated with hormonal imbalance (prolonged TSH stimulation) rather than direct carcinogenicity of T4. epa.gov fda.govepa.gov
Reproductive Toxicology Specific reproductive toxicology studies have not been performed. fda.gov Normal thyroid hormone levels are critical for fertility and successful pregnancy, making hypothyroidism a known reproductive risk. fda.gov fda.gov

Advanced Analytical Methodologies for L Thyroxine Sodium Salt Pentahydrate Research

Chromatographic Techniques for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the quantitative analysis of L-Thyroxine sodium salt pentahydrate, offering high sensitivity, specificity, and resolution.

The development of a robust HPLC method is fundamental for the accurate quantification of L-Thyroxine. Various studies have focused on optimizing chromatographic conditions to achieve reliable and reproducible results. A common approach involves reversed-phase HPLC coupled with UV detection.

Key parameters in HPLC method development include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a rapid, selective, and sensitive gradient HPLC method was developed for the analysis of dissolution samples of levothyroxine sodium tablets. nih.govnih.gov This method utilized a Waters Nova-pak column (250mm × 3.9mm) with a mobile phase consisting of a 0.01 M phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (55:45, v/v) in a gradient elution. nih.gov The detection was carried out at a UV wavelength of 225 nm with a flow rate of 1.0 mL/min. nih.gov Another method employed a Zorbax Eclipse plus C18 column with a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid (50:50% v/v) at a detection wavelength of 225 nm. qub.ac.uk

Validation of these HPLC methods is performed according to the United States Pharmacopeia (USP) Category I requirements or International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range. nih.govpensoft.net A validated method demonstrated a linear relationship (r² > 0.99) over an analytical range of 0.08–0.8 µg/mL, with accuracy ranging from 90% to 110% for low-quality control standards and 95% to 105% for medium and high-quality control standards. nih.gov The precision was found to be less than 2% at all quality control levels. nih.gov

Interactive Data Table: HPLC Method Parameters for L-Thyroxine Analysis

ParameterMethod 1 nih.govnih.govMethod 2 qub.ac.ukMethod 3 researchgate.netresearchgate.net
Column Waters Nova-pak (250mm × 3.9mm)Zorbax Eclipse plus C18 (250mm x 4.6mm; 5 µm)Not specified
Mobile Phase 0.01 M phosphate buffer (pH 3.0)–methanol (55:45, v/v), gradientAcetonitrile and 0.1% trifluoroacetic acid (50:50% v/v)Acetonitrile and deionized water with 0.05% orthophosphoric acid (40:60 v/v)
Flow Rate 1.0 mL/minNot specified1.5 mL/min
Detection (UV) 225 nm225 nm225 nm
Injection Volume 800 µLNot specifiedNot specified
Column Temp. 28 °CNot specifiedNot specified
Retention Time Not specified6.6 min6.73 min

Application in Dissolution Studies and Cleaning Validation

The validated HPLC methods are crucial for dissolution studies of levothyroxine sodium tablets, which assess the rate and extent of drug release from the dosage form. nih.govnih.gov The developed HPLC method was successfully applied to the analysis of dissolution samples of marketed levothyroxine sodium tablets. nih.govnih.gov

Furthermore, HPLC is instrumental in cleaning validation processes within pharmaceutical manufacturing facilities. A rapid, selective, and sensitive HPLC method has been developed for the analysis of levothyroxine sodium residues on production equipment. researchgate.netresearchgate.net This ensures that no cross-contamination occurs between different batches or products. For cleaning validation, a method was developed where linearity for detector response was observed in the concentration range of 0.0045–27 ppm with a coefficient of determination (r²) of 0.9999. researchgate.net The percent recovery was found to be between 83.15% and 83.80%. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.002 ppm and 0.006 ppm, respectively, highlighting the method's sensitivity for detecting trace amounts of the active pharmaceutical ingredient. researchgate.netresearchgate.net

A significant challenge in the analysis of L-Thyroxine is the potential for chromatographic interferences from various sources. The current USP methodology for levothyroxine has been shown to be inadequate in resolving co-eluting substances from different drug product formulations, leading to significant intra- and inter-day variability. nih.govnih.gov These interferences can originate from the dissolution media and the excipients present in the tablet formulation. nih.govnih.gov

To overcome these issues, specific and sensitive gradient HPLC methods have been developed. These methods are designed to effectively separate the L-Thyroxine peak from any interfering peaks, thereby improving the accuracy and reliability of the assay. nih.govnih.gov In immunoassays, biotin (B1667282) intake has been reported to cause interference, leading to erroneous results. nih.govnih.gov This highlights the importance of considering potential interferences from concomitant medications or supplements during method development and sample analysis.

Spectroscopic and Thermal Characterization for Structural and Stability Insights

Spectroscopic and thermal analysis techniques provide invaluable information regarding the molecular structure, solid-state properties, and stability of L-Thyroxine sodium salt pentahydrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of L-Thyroxine and its impurities. nih.govelsevierpure.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the chemical structure of the molecule and to identify and characterize any related substances or degradation products. researchgate.net Comprehensive structural elucidation methods, including two-dimensional NMR spectroscopy, have been utilized to gain new insights into the complex impurity profile of synthetic thyroid hormone. nih.gov This has led to the characterization of previously unknown impurities. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for analyzing the hydrate (B1144303) form of L-Thyroxine sodium salt. The FTIR spectrum of L-Thyroxine sodium salt pentahydrate exhibits characteristic absorption bands that can be used for its identification and to monitor its hydration state. The broad spectral band observed in the 3650–2750 cm⁻¹ range is attributed to the stretching vibration of the O-H bond from the water molecules within the crystalline structure. nih.gov

FTIR spectroscopy has also been developed and validated for the quantitative determination of levothyroxine sodium in pharmaceutical tablets. pensoft.netresearchgate.net One such method involves the selective extraction of the active ingredient and measurement of the peak band area corresponding to the C=C bond centered at 1409 cm⁻¹. pensoft.net This technique offers a simple, precise, and accurate alternative for quality control testing. pensoft.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Moisture Loss Studies

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques employed to characterize the physical and chemical properties of pharmaceutical compounds. For L-Thyroxine sodium salt pentahydrate, these methods provide critical insights into its thermal stability, hydration state, and solid-state transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly effective for quantifying the water content in hydrated crystals. Studies on L-Thyroxine sodium salt pentahydrate have consistently used TGA to confirm its hydration state. The analysis typically shows a significant weight loss corresponding to the five water molecules present in the crystalline structure. For instance, one study reported an initial weight loss of 10%, which aligns with the theoretical amount of water in the pentahydrate form and was in close agreement with Karl-Fisher analysis results of 9.8%. nih.gov Another investigation identified a mass loss of 9.48% between 35°C and 103°C, which also corresponds to the release of 5 moles of water per mole of the salt. nih.gov The loss of these water molecules is a critical factor, as dehydration can lead to the formation of a less stable monohydrate form, potentially preceding chemical degradation. acs.orgresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram reveals thermal events such as melting, crystallization, and decomposition. A DSC thermogram for L-Thyroxine sodium salt pentahydrate showed two exothermic events at 120°C and 159°C, which may correspond to the loss of moisture from the hydrate, and a significant endothermic event at 209°C. nih.gov The anhydrous form of the salt is reported to be thermally stable up to 156°C, after which a decomposition process begins. nih.gov The complex thermal profile is directly influenced by the presence and subsequent loss of crystalline water. nih.gov

These thermal analysis techniques are crucial in preformulation studies to understand the stability of the active pharmaceutical ingredient (API) and its compatibility with various excipients under thermal stress. nih.govsemanticscholar.org

Table 1: Summary of Thermal Analysis Data for L-Thyroxine Sodium Salt Pentahydrate

Analytical MethodObservationTemperature Range/PointInterpretationSource(s)
TGA ~10% weight lossUp to 100°CLoss of adsorbed and coordinated water molecules nih.govresearchgate.net
TGA 9.48% mass loss35°C - 103°CRelease of 5 moles of water from the crystalline framework nih.gov
DSC Two exotherms120°C and 159°CMay correspond to moisture loss from the hydrate form nih.gov
DSC One endotherm209°C- nih.gov
Thermal Stability Anhydrous form stableUp to 156°COnset of thermal decomposition for the anhydrous salt nih.gov

Formulation Science and Stability Research of L Thyroxine Sodium Salt Pentahydrate

Factors Influencing Chemical and Physical Stability

The stability of L-thyroxine sodium salt pentahydrate is a critical factor in pharmaceutical formulations, as the compound is susceptible to both chemical and physical degradation. nih.gov Numerous product recalls have been attributed to a loss of potency before the expiration date, highlighting the challenges in maintaining its stability. nih.govresearchgate.net Research has identified several key factors, particularly the properties of excipients and the compound's inherent degradation pathways, that significantly influence its stability in solid dosage forms. nih.govresearchgate.net

Excipients, while often considered inert, play a crucial role in the stability of L-thyroxine sodium salt pentahydrate. juniperpublishers.com Two primary properties of excipients—hygroscopicity and the creation of an acidic microenvironment—have been identified as major contributors to the drug's instability. nih.govresearchgate.netresearchgate.net

Hygroscopicity: Highly hygroscopic (water-attracting) excipients can disrupt the stable pentahydrate form of the drug substance. juniperpublishers.com These excipients compete for water molecules, which can lead to the dehydration of the L-thyroxine sodium pentahydrate crystal. nih.govbohrium.com This physical transformation is a critical precursor to chemical degradation. nih.gov For example, excipients like povidone and crospovidone exhibit significant hygroscopicity, gaining more than 10% in water, which can induce the partial dehydration of the pentahydrate to the more reactive and less stable monohydrate form, even in hermetically sealed containers. juniperpublishers.combohrium.com

Microenvironmental Acidity (pH): The pH of the microenvironment surrounding the drug particles within a solid dosage form is a critical determinant of its chemical stability. researchgate.net Acidic excipients can induce the disproportionation of the sodium salt back into its free acid form, which is less stable and has different solubility characteristics. nih.govresearchgate.net Studies have shown that a low pH is closely associated with L-thyroxine degradation. researchgate.net Conversely, the use of alkaline pH modifiers can improve the stability of the compound. bohrium.comresearchgate.net

The table below summarizes the impact of various excipients on the stability of L-Thyroxine sodium salt pentahydrate.

ExcipientPropertyObserved Effect on L-Thyroxine Stability
PovidoneHygroscopicCauses partial dehydration to levothyroxine sodium monohydrate and promotes degradation. juniperpublishers.combohrium.comnih.gov
CrospovidoneHygroscopicFound to be an unsuitable excipient, causing degradation in the presence of moisture. nih.gov
Sodium Lauryl Sulfate (B86663)Surfactant (can be deliquescent)Unsuitable in the presence of moisture as it can promote drug degradation. juniperpublishers.comnih.gov
Lactose (B1674315) MonohydrateReducing SugarCauses pronounced chemical decomposition. bohrium.com Prone to Maillard reaction with the drug's amino group. researchgate.net
Microcrystalline Cellulose-Can cause chemical decomposition of the active pharmaceutical ingredient (API). bohrium.com
Croscarmellose Sodium-Associated with pronounced chemical decomposition of the API. bohrium.com
Magnesium StearateLubricantDid not negatively affect the physical or chemical stability of the API. bohrium.com
Sodium Stearyl FumarateLubricantDid not negatively affect the physical or chemical stability of the API. bohrium.com

L-thyroxine is susceptible to degradation through two primary chemical pathways: deiodination and deamination. nih.gov The predominant pathway depends on the state of the compound.

Deiodination: This process involves the removal of iodine atoms from the thyroxine molecule. Deiodination is the major degradation pathway in aqueous solutions. researchgate.netresearchgate.netnih.gov The kinetics of this reaction are pH-dependent, with studies showing that the stability of L-thyroxine in aqueous media decreases at a lower pH. researchgate.netnih.gov The degradation can lead to the formation of various deiodinated products, including 3,3',5-triiodothyronine (T3) and 3,5-diiodothyronine (B1216456) (T2), as well as acetic acid derivatives like 3,3',5,5'-tetraiodothyroacetic acid (TTAA4). researchgate.netresearchgate.net

Deamination: This pathway involves the removal of the amino group from the side chain of the thyroxine molecule. Deamination is the predominant degradation mechanism in the solid state. researchgate.netresearchgate.netnih.gov Studies of solid-state stability at elevated temperatures have confirmed that the compound undergoes deamination upon heating, following biphasic first-order kinetics. nih.gov

The physical form of L-thyroxine sodium salt pentahydrate in a solid dosage form is not static and can undergo significant transformations depending on formulation and storage conditions. nih.govresearchgate.net

Dehydration to Monohydrate: L-thyroxine sodium pentahydrate can lose its water of crystallization under certain conditions, such as low relative humidity or in the presence of hygroscopic excipients. nih.govjuniperpublishers.comresearchgate.net The pentahydrate can lose four of its five water molecules to form levothyroxine sodium monohydrate. bohrium.comresearchgate.net This transition from the pentahydrate to the monohydrate involves a change in the crystal structure and results in a form that is highly reactive and less stable. bohrium.comresearchgate.net This physical instability is often a precursor to chemical degradation. nih.gov

Salt Disproportionation to Free Acid: In the presence of acidic excipients or an acidic microenvironment, the sodium salt of L-thyroxine can convert to its free acid form, levothyroxine. nih.govresearchgate.netbohrium.com This process, known as salt disproportionation, results in a different chemical entity with lower solubility and potentially altered bioavailability. nih.gov The formation of the crystalline free acid can be identified using techniques like synchrotron X-ray diffractometry. bohrium.com

Dissolution Characteristics and Bioavailability Considerations

The dissolution of L-thyroxine sodium salt from a solid dosage form is a prerequisite for its absorption and is influenced by the physicochemical properties of the drug itself and the formulation components.

L-thyroxine is an amphoteric molecule, meaning it has both acidic and basic functional groups, with three distinct pKa values: 2.2 (for the carboxylic acid group), 6.7 (for the phenolic hydroxyl group), and 10.1 (for the amino group). juniperpublishers.comnih.gov This characteristic results in a distinct pH-dependent solubility profile.

The solubility is highest at very low pH (below 2.2) and high pH (above 10.1). juniperpublishers.com It exhibits its lowest solubility in the pH range of 4 to 5. juniperpublishers.comresearchgate.net This pH-solubility relationship has direct implications for the dissolution rate of the drug in the gastrointestinal tract. Dissolution is expected to be highest in the highly acidic environment of the stomach. juniperpublishers.com As the pH increases, the dissolution rate tends to decrease, which can impact the extent of drug absorption. juniperpublishers.comnih.gov Studies comparing different commercial products have shown that dissolution decreases considerably as the pH of the medium increases. nih.gov

The table below illustrates the pH-dependent solubility of L-Thyroxine.

pH Value / RangeSolubility CharacteristicImplication for Dissolution Rate
< 2.2HighRapid and high dissolution, particularly in the stomach. juniperpublishers.com
4 to 5LowestSlowest rate of dissolution. juniperpublishers.comresearchgate.net
> 7.0IncreasesThe water solubility of the sodium salt rises above pH 7. researchgate.netresearchgate.net

The excipients used in a tablet formulation can significantly influence the dissolution profile of L-thyroxine sodium salt. juniperpublishers.com Given that the active ingredient is present in very small amounts (e.g., 25-300 µg), excipients constitute the bulk of the tablet and their properties can dominate the formulation's behavior. juniperpublishers.com

Different manufacturing processes and the specific combination of excipients can lead to significant differences in dissolution rates among various L-thyroxine products. juniperpublishers.comnih.gov For instance, the inclusion of a surfactant like sodium lauryl sulfate (SLS) in the dissolution medium has been shown to enhance the dissolution rate by improving the wetting of the drug particles. nih.govresearchgate.net The absence of a surfactant can decrease the amount of drug dissolved by a significant margin. nih.gov Consequently, the United States Pharmacopeia (USP) includes five different product-specific dissolution tests, reflecting the complexity of evaluating these formulations and the influence of their components. nih.govresearchgate.net

Comparative Bioequivalence Studies of L-Thyroxine Sodium Salt Pentahydrate Formulations

L-Thyroxine is characterized as a narrow therapeutic index (NTI) drug, meaning that small variations in dose or bioavailability can lead to significant differences in clinical response. nih.govmedscape.com This characteristic necessitates stringent standards for assessing the bioequivalence of different L-Thyroxine sodium salt pentahydrate formulations. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specific protocols for these studies, which typically require the 90% confidence interval (CI) for the ratios of key pharmacokinetic parameters—maximum plasma concentration (Cmax) and area under the curve (AUC)—to be within an acceptance range of 80–125%. globaljournals.orgnih.gov However, due to the drug's NTI status, some health authorities and revised guidelines have narrowed this acceptance criterion to 90–111.1% for AUC to ensure therapeutic equivalence. nih.govnih.govprolekare.cz

A significant challenge in these studies is accounting for the body's own (endogenous) production of thyroxine (T4), which can confound the accurate measurement of the drug's bioavailability from an external formulation. nih.govjuniperpublishers.com Research has shown that without proper baseline correction for endogenous T4, bioequivalence studies may fail to detect significant differences between formulations, even when dosages vary by as much as 25-33%. nih.gov This highlights the critical need for precise analytical methods and study designs. nih.govmedscape.com

Bioequivalence studies are crucial for confirming that generic formulations are interchangeable with the reference product. In one such study comparing two formulations, the results demonstrated bioequivalence within the stricter 90-111% margin. nih.govresearchgate.net

Pharmacokinetic ParameterTest/Reference Ratio90% Confidence Interval (CI)Bioequivalence Margin
Cmax 96.2%91.6–100.9%90–111%
AUC₀₋t 99.9%93.3–107.0%90–111%

Comparative Bioequivalence Data Between Two L-Thyroxine Formulations. nih.govresearchgate.net

These studies underscore the importance of using larger sample sizes than typically required for non-NTI drugs to achieve the statistical power needed to meet these tightened bioequivalence standards. nih.gov The successful demonstration of bioequivalence provides the scientific evidence necessary to consider formulations therapeutically equivalent and interchangeable in clinical practice. globaljournals.orgnih.gov

Novel Formulation Strategies for Enhanced Stability and Solubility

A promising strategy to enhance the solubility of L-Thyroxine is its conversion into an ionic liquid (IL). nih.govresearchgate.net Ionic liquids are organic salts with low melting points that can offer improved chemical and thermal stability. nih.gov By combining the L-Thyroxine anion with specific organic cations, researchers have synthesized novel T4-based ionic liquids (T4-ILs) with significantly improved solubility profiles compared to the traditional sodium salt form. x-mol.com

In one study, L-Thyroxine sodium ([Na][T4]) was combined with the cations choline (B1196258) [Ch]⁺ and 1-(2-hydroxyethyl)-3-methylimidazolium [C₂OHMiM]⁺ to create new T4-ILs. nih.govresearchgate.netresearchgate.net The resulting compounds were characterized to confirm their chemical structure and thermal properties. researchgate.net Subsequent analysis revealed a marked improvement in solubility in water, serum, and phosphate-buffered saline (PBS). nih.govresearchgate.net The [C₂OHMiM][T4] formulation, in particular, was identified as a promising alternative to the commercial sodium salt due to its enhanced solubility and promising bioavailability, without demonstrating significant cytotoxicity in preliminary tests. nih.govresearchgate.net This approach represents a significant step toward developing more bioavailable L-Thyroxine formulations. nih.gov

CompoundWater SolubilitySerum SolubilityPBS Solubility
[Na][T4] (Standard Form) BaselineBaselineBaseline
[Ch][T4] (Ionic Liquid) ImprovedImprovedImproved
[C₂OHMiM][T4] (Ionic Liquid) Significantly ImprovedSignificantly ImprovedSignificantly Improved

Comparative Solubility of L-Thyroxine Ionic Liquid Formulations. nih.govresearchgate.net

Excipients, while often considered inert, can interact with active pharmaceutical ingredients, affecting the stability and potency of the final drug product. nih.gov The stability of L-Thyroxine is particularly sensitive to its microenvironment, and interactions with certain excipients can lead to degradation. For instance, the use of lactose as a filler has been associated with an undesirable reaction that can compromise the drug's stability. prolekare.cz

To mitigate these incompatibilities, formulation scientists have developed several strategies:

Excipient Substitution: A primary strategy involves replacing problematic excipients with more compatible alternatives. An innovative formulation was developed by replacing lactose with mannitol (B672) and adding a small amount of citric acid. prolekare.cz This change successfully eliminated the degradative reaction between L-Thyroxine and lactose, resulting in a product with improved stability that meets stricter regulatory standards for active ingredient content (95-105%) throughout its shelf life. prolekare.cz

pH Modification: The stability of L-Thyroxine is influenced by pH. Studies have shown that incorporating basic pH modifiers, such as sodium carbonate, sodium bicarbonate, or magnesium oxide, into tablet formulations can improve the stability of L-Thyroxine sodium pentahydrate. researchgate.net

Careful Selection: Preformulation studies that screen for drug-excipient compatibility are critical. nih.gov Research using thermal analysis to study binary mixtures of L-Thyroxine with various excipients helps identify stable combinations. For example, studies have indicated that talc (B1216) can be a compatible excipient, showing no evidence of thermally-induced interactions. nih.gov

These strategies are crucial for developing robust L-Thyroxine formulations that maintain their potency and ensure consistent therapeutic performance. nih.gov

Beyond reformulating traditional tablets, research has led to the development of entirely new oral dosage forms designed to circumvent the dissolution and absorption challenges associated with L-Thyroxine. nih.govresearchgate.net These innovations aim to provide more reliable and consistent bioavailability. researchgate.net

Liquid and Soft Gel Formulations: Non-solid oral forms like liquid solutions and soft gel capsules have been developed to eliminate the need for tablet disintegration and dissolution in the stomach, a step that is highly dependent on gastric pH. nih.govthyroid.orgnih.gov By delivering the drug already in solution, these formulations can lead to more consistent absorption, particularly in patients with conditions that alter gastric acidity. nih.govnih.gov Studies comparing liquid L-T4 to traditional tablets in certain patient populations have shown the liquid form to be more effective in achieving desired therapeutic targets. nih.gov

Fast-Dissolving Oral Films (FDOF): A more recent innovation is the development of fast-dissolving oral films. brighton.ac.uk These films are formulated using hydrophilic polymers (like hydroxypropylmethylcellulose) and plasticizers. brighton.ac.uk They are designed to disintegrate within seconds in the oral cavity, releasing the drug for rapid dissolution and absorption through the rich blood supply of the buccal mucosa. brighton.ac.uk This delivery method offers the potential for a rapid onset of action and high drug stability. brighton.ac.uk Research into these novel films has demonstrated a drug release of over 95% within 10 minutes and improved chemical stability compared to the solid-state drug. brighton.ac.uk

These advanced dosage forms represent significant progress in L-Thyroxine formulation science, offering alternatives that may enhance therapeutic outcomes for patients. researchgate.netthyroid.org

Pharmacogenomics and Individual Variability in L Thyroxine Sodium Salt Pentahydrate Response

Genetic Polymorphisms Affecting Levothyroxine Bioavailability and Metabolism

Genetic background is a crucial factor that can influence the bioavailability and metabolism of orally administered L-thyroxine. nih.gov The concentration of thyroid hormones at the tissue level is finely regulated by deiodinase enzymes and thyroid hormone transporters, both of which can be affected by genetic polymorphisms. jst.go.jp Variations in the genes encoding these proteins can alter the absorption, distribution, metabolism, and excretion of L-thyroxine, thereby affecting the therapeutic response.

Several key genes have been identified as having polymorphisms that impact L-thyroxine therapy. These include genes for deiodinases (DIO1, DIO2, DIO3), which are responsible for the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3), as well as thyroid hormone transporters and receptors. jst.go.jpnih.govnih.gov

Deiodinase Gene Polymorphisms:

DIO1: Polymorphisms in the deiodinase type 1 gene (DIO1) can compromise T3 production in patients treated with L-thyroxine, potentially contributing to a deficiency in the active hormone. nih.gov

DIO2: The deiodinase type 2 gene (DIO2) is critical for the conversion of T4 to T3 in various tissues. jst.go.jp A well-studied single nucleotide polymorphism (SNP) in this gene, rs225014 (also known as Thr92Ala), results in a misfolded D2 protein that is less active. uchicagomedicine.org This can lead to reduced T4 to T3 conversion. nih.gov Studies have associated the rs225014 TT genotype and the rs225015 GG genotype in DIO2 with higher Thyroid-Stimulating Hormone (TSH) levels. nih.govjst.go.jp This suggests that individuals with these genotypes may require different therapeutic approaches to achieve optimal thyroid hormone levels. jst.go.jp

DIO3: The deiodinase type 3 gene (DIO3) is involved in the inactivation of thyroid hormones. nih.gov Genetic polymorphisms in DIO3 could potentially affect thyroid hormone levels and the response to L-thyroxine treatment. nih.gov

Thyroid Hormone Transporter and Receptor Gene Polymorphisms:

TSHR: Polymorphisms in the Thyroid-Stimulating Hormone Receptor (TSHR) gene have been linked to variations in TSH levels. Specifically, homozygous mutant types of TSHR rs4903957 (AA), rs1991517 (CC), rs2239610 (CC), and rs2268458 (CC) have been associated with higher TSH levels. jst.go.jp

MDR1 (ABCB1): The multidrug resistance gene 1 (MDR1 or ABCB1) encodes for P-glycoprotein, a transporter protein. While some research has explored the association between MDR1 polymorphisms (such as C1236T, G2677T/A, and C3435T) and L-thyroxine dosage requirements, studies have not found a significant association. nih.govresearchgate.net

UDP-glucuronosyltransferases (UGTs):

UGTs are enzymes involved in the metabolism of T4 in the liver. jst.go.jp Genetic variations in UGT genes, such as UGT1A1 and UGT1A3, could potentially influence L-thyroxine metabolism. jst.go.jppharmgkb.org

The following table summarizes key genetic polymorphisms and their observed effects on L-thyroxine therapy:

GenePolymorphism (SNP)GenotypeObserved Effect
DIO2rs225014TT (Thr/Thr)Associated with higher TSH levels. jst.go.jp
DIO2rs225015GGAssociated with higher TSH levels compared to AA genotype. jst.go.jp
TSHRrs4903957AAAssociated with higher TSH levels. jst.go.jp
TSHRrs1991517CCAssociated with higher TSH levels. jst.go.jp
TSHRrs2239610CCAssociated with higher TSH levels. jst.go.jp
TSHRrs2268458CCAssociated with higher TSH levels. jst.go.jp

Inter-individual Differences in Response to L-Thyroxine Sodium Salt Pentahydrate Therapy

Significant inter-individual variability exists in the biochemical and symptomatic response to L-thyroxine sodium salt pentahydrate therapy. nih.gov Even when patients are compliant with their medication, a notable percentage may not experience complete relief from hypothyroid symptoms, such as fatigue, weight gain, and memory loss. uchicagomedicine.org This variability underscores that a "one-size-fits-all" approach to L-thyroxine therapy may not be optimal for all individuals.

Several factors contribute to these differing responses, including age, gender, body mass, concurrent diseases, and the use of other medications. nih.gov Beyond these clinical factors, the efficiency of peripheral thyroid hormone conversion plays a crucial role. nih.gov The ability to convert T4 to the more biologically active T3 varies among individuals and is a key determinant of the biochemical response to L-thyroxine. nih.gov

Studies have shown that patients on L-thyroxine exhibit considerable variation in their T4-T3 conversion efficiency. nih.gov This can lead to a disconnect between serum TSH and free T3 (FT3) concentrations. nih.govnih.gov For instance, some patients with a fully suppressed TSH may still fail to achieve median levels of FT3. nih.gov This highlights that normalizing TSH alone may not be sufficient to restore euthyroidism at the tissue level for every patient.

The etiology of the hypothyroidism also appears to influence the response. For example, to achieve comparable FT3 levels, athyreotic thyroid carcinoma patients often require higher L-thyroxine doses compared to those with autoimmune thyroiditis or who have had surgery for benign thyroid disease, even after adjusting for TSH levels. nih.gov

Symptomatic response also shows marked inter-individual differences. Changes in hypothyroid symptoms have been strongly associated with serum FT3 levels, but not necessarily with FT4 or TSH concentrations. nih.gov This suggests that achieving optimal FT3 levels may be critical for symptomatic relief in some patients. The trajectory to symptom relief differs significantly among individuals, indicating distinct and personal responses to treatment rather than a single, shared outcome. nih.gov This variability is not random, as demonstrated by high intra-class correlation coefficients in thyroid parameters during follow-up visits for the same patient at the same L-thyroxine dose. nih.gov

The following table outlines factors contributing to inter-individual variability in response to L-thyroxine therapy:

FactorDescription of Influence on L-Thyroxine Response
Genetic Polymorphisms Variations in genes for deiodinases (e.g., DIO2) and thyroid hormone transporters can alter T4 to T3 conversion and hormone bioavailability. nih.govuchicagomedicine.org
T4-T3 Conversion Efficiency Individuals with poorer conversion of T4 to T3 may exhibit lower FT3 levels despite high FT4 levels and require higher L-thyroxine doses. nih.gov
Etiology of Hypothyroidism The underlying cause of hypothyroidism (e.g., autoimmune thyroiditis vs. post-surgical) can influence the required L-thyroxine dose to achieve similar FT3 levels. nih.gov
Biochemical Setpoint Individuals have unique equilibria between TSH, FT4, and FT3, leading to different biochemical responses to a standardized dose. nih.gov
Symptomatic Response Symptom relief is often more closely correlated with serum FT3 levels than with TSH or FT4, and the path to becoming asymptomatic varies significantly between patients. nih.gov

Drug Interactions and Pharmacokinetic Considerations of L Thyroxine Sodium Salt Pentahydrate

Non-Clinical Drug-Drug Interactions (e.g., Salicylate (B1505791) Effects)

The binding of L-thyroxine to plasma proteins is a critical factor in its distribution and availability. Several drugs can interfere with this binding, altering the concentration of free, biologically active hormone. Salicylates, including aspirin (B1665792), are notable for their significant effects on thyroxine-binding proteins.

Research indicates that salicylates can displace thyroxine from its binding sites on thyroxine-binding globulin (TBG) and thyroxine-binding prealbumin (TBPA), also known as transthyretin. nih.govnih.govresearchgate.net This displacement leads to a transient increase in the concentration of free T4. nih.govnih.gov Studies have shown that the addition of sodium salicylate to human serum at concentrations achieved during aspirin therapy can cause a 100-200% increase in free thyroxine (T4) and free triiodothyronine (T3). nih.govnih.gov The primary mechanism for this substantial increase is the inhibition of T3 and T4 binding to TBG. nih.govnih.govresearchgate.net While salicylates also inhibit binding to TBPA, the effect on TBG binding is considered the major contributor to the observed increase in free hormone levels. nih.govnih.gov Sustained therapeutic salicylate concentrations can lead to an initial rise in free T4, which then typically returns to normal levels, although total T4 levels may see a reduction of up to 30%. rxlist.compfizermedical.comfda.gov

Other drugs that can displace L-thyroxine from its protein binding sites include:

Furosemide (at high intravenous doses) fda.gov

Heparin fda.gov

Hydantoins fda.gov

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) rxlist.comfda.gov

Furthermore, some drugs can increase the hepatic metabolism of L-thyroxine by stimulating microsomal drug-metabolizing enzymes. pfizermedical.comfda.gov This can lead to increased degradation of the hormone. pfizermedical.com Examples of such drugs include Phenobarbital, Rifampin, Carbamazepine, and Hydantoins. rxlist.comfda.govthyroiduk.org

Influence of Food and Other Factors on Absorption and Metabolism

The absorption of orally administered L-thyroxine sodium salt pentahydrate can be significantly affected by concomitant food intake, dietary supplements, and certain beverages. consensus.apppfizermedical.com Generally, the bioavailability of L-thyroxine is reduced in the presence of food, decreasing from about 79% in a fasted state to 64% when taken with food. nih.gov For this reason, it is often recommended to be taken on an empty stomach. consensus.appwww.nhs.ukwellrx.com

Specific Food and Beverage Interactions:

Calcium-Rich Foods: Foods high in calcium, such as milk, cheese, and yogurt, can interfere with the absorption of L-thyroxine. thyroiduk.orgwww.nhs.ukhealthline.com It is advised to leave a gap of at least four hours between taking the medication and consuming calcium-rich products. thyroiduk.orgwww.nhs.ukdrugbank.com

Soy Products: Soybean flour and other soy products have been shown to decrease the absorption of L-thyroxine. consensus.appwellrx.comhealthline.comdrugs.com A suggested interval of several hours between medication and soy consumption is often recommended. thyroiduk.org

Dietary Fiber: High-fiber foods, including whole grains and legumes, can impair the absorption of the hormone. thyroiduk.orgpfizermedical.comhealthline.comdrugs.com

Coffee and Tea: Caffeinated beverages like coffee and tea can reduce the absorption of L-thyroxine. consensus.appwww.nhs.ukhealthline.com Studies have demonstrated that taking the medication with coffee can significantly lower serum T4 concentrations. wellrx.com A waiting period of at least 30 to 60 minutes between taking the medication and consuming coffee is recommended. www.nhs.ukwellrx.com

Grapefruit Juice: Grapefruit juice may delay the absorption of L-thyroxine, although the clinical impact appears to be minor. consensus.apphealthline.comdrugbank.comdrugs.com

Other Foods: Walnuts and cottonseed meal have also been noted to decrease L-thyroxine absorption. wellrx.comdrugs.com

Influence of Supplements and Other Medications:

Iron and Calcium Supplements: Both iron (e.g., ferrous sulfate) and calcium supplements are well-documented to reduce L-thyroxine absorption by forming insoluble complexes in the gut. pfizermedical.comthyroiduk.orgconsensus.appdrugbank.com A separation of at least four hours between the administration of L-thyroxine and these supplements is crucial. drugbank.comdrugs.com

Antacids: Antacids containing aluminum or magnesium can impair absorption. thyroiduk.orgconsensus.app

Proton Pump Inhibitors (PPIs): These drugs, which lower stomach acid, can also affect absorption. thyroiduk.orgnih.gov

The following table summarizes the effects of various substances on L-thyroxine absorption.

Interacting SubstanceEffect on L-ThyroxineMechanism
Food & Beverages
Calcium-Rich Foods (Milk, Cheese)Decreased AbsorptionForms insoluble complex
Soy Products (Tofu, Soy Milk)Decreased AbsorptionInterference with absorption process
High-Fiber FoodsDecreased AbsorptionBinds to the hormone
CoffeeDecreased AbsorptionImpairs intestinal absorption
Grapefruit JuiceDelayed AbsorptionMinor effect on absorption rate
Supplements & Medications
Iron SupplementsDecreased AbsorptionForms insoluble complex
Calcium SupplementsDecreased AbsorptionForms insoluble chelate
Antacids (Aluminum/Magnesium)Decreased AbsorptionBinds to the hormone
Proton Pump InhibitorsDecreased AbsorptionAlters gastric pH

Pharmacokinetic Profiles of L-Thyroxine Sodium Salt Pentahydrate

The pharmacokinetic profile of L-thyroxine is characterized by variable absorption, extensive protein binding, a large volume of distribution, and a long elimination half-life.

Absorption: L-thyroxine is primarily absorbed from the small intestine, specifically the jejunum and upper ileum, with very little absorption occurring in the stomach. pfizermedical.comnih.govtouchendocrinology.com The oral bioavailability ranges from 40% to 80%. pfizermedical.com Absorption is enhanced in a fasted state. pfizermedical.com The time to reach maximum plasma concentration (Tmax) is approximately 2 to 3 hours in hypothyroid individuals. nih.govnih.gov

Distribution: Following absorption, L-thyroxine is highly bound to plasma proteins, exceeding 99%. nih.govtouchendocrinology.com It binds predominantly to thyroxine-binding globulin (TBG), and to a lesser extent to transthyretin (thyroxine-binding prealbumin) and albumin. nih.govtouchendocrinology.com This high degree of protein binding contributes to its long half-life and small volume of distribution, which is reported to be between 11.6 and 14.7 liters, approximating the body's extracellular fluid volume. nih.govresearchgate.net

Metabolism: The primary pathway for L-thyroxine metabolism is sequential deiodination. pfizermedical.com The liver is the main site for the degradation of both T4 and T3. pfizermedical.com Approximately 80% of circulating T3 is derived from the peripheral deiodination of T4. pfizermedical.com This process converts T4 into the more biologically active T3, as well as reverse T3 (rT3), which is inactive. pfizermedical.com

Elimination: L-thyroxine is eliminated slowly from the body. pfizermedical.com The elimination half-life (t½) is approximately 6 to 7 days in euthyroid individuals and can be slightly longer, around 7.5 days, in hypothyroid patients. nih.govtouchendocrinology.comnih.gov Urinary excretion of T4 tends to decrease with age. pfizermedical.com

The table below provides a summary of key pharmacokinetic parameters for L-thyroxine.

Pharmacokinetic ParameterValueReference
Bioavailability 40% - 80% (Oral) pfizermedical.comnih.gov
Time to Peak (Tmax) ~2-3 hours nih.govnih.gov
Protein Binding >99% nih.govtouchendocrinology.com
Volume of Distribution (Vd) 11.6 - 14.7 L nih.govresearchgate.net
Elimination Half-life (t½) 6-7 days (euthyroid) nih.govtouchendocrinology.com
Metabolism Hepatic deiodination pfizermedical.com
Primary Absorption Site Jejunum and upper ileum pfizermedical.comnih.govtouchendocrinology.com

Q & A

Q. What are the critical storage and handling requirements for L-Thyroxine sodium salt pentahydrate in laboratory settings?

L-Thyroxine sodium salt pentahydrate must be stored at -20°C in powder form for long-term stability (up to 3 years) and -80°C in solvent (e.g., DMSO) for short-term use (1 year) . The compound is light-sensitive and hygroscopic, requiring airtight containers and protection from moisture . For handling, use PPE (gloves, lab coat, OSHA-approved eyewear) and ensure adequate ventilation to avoid inhalation or skin contact, as it may cause thyroid dysfunction with chronic exposure .

Q. How should researchers prepare stable aqueous solutions of L-Thyroxine sodium salt pentahydrate?

The compound is sparingly soluble in water (~15 mg/100 mL at 25°C) but dissolves better in alkaline solutions (e.g., 1 N NaOH) or DMSO (28 mg/mL) . For in vivo studies, dissolve in 1 N NaOH first, then dilute with sterile water to avoid precipitation. Example protocol: Dissolve 50 mg in 1.8 mL NaOH, then dilute to 10 mL with water for a 5 mg/mL stock solution . Filter-sterilize (0.22 μm) and aliquot to prevent repeated freeze-thaw cycles .

Q. What are the primary biochemical pathways modulated by L-Thyroxine sodium salt pentahydrate?

As a prohormone (T4), it is converted to active T3 via deiodinase enzymes (DIO1/DIO2) in target tissues, regulating ion channels (e.g., calcium pumps), contractile proteins, and metabolic pathways . It also suppresses pituitary TSH secretion via negative feedback, making TSH levels a critical endpoint in hypothyroidism models .

Advanced Research Questions

Q. How can researchers address inconsistencies in T3/T4 levels observed in experimental models using L-Thyroxine?

In iodine-deficient rat models, low-dose L-Thyroxine increases T4 but not T3 (p=0.19 vs. control), while high doses elevate both (p<0.001). This suggests dose-dependent saturation of deiodinase activity . To mitigate variability:

  • Standardize dietary iodine intake.
  • Monitor DIO1/DIO2 expression via qPCR to confirm enzyme activity.
  • Use paired TSH and T4/T3 measurements to assess feedback efficacy .

Q. What methodological considerations are critical for in vivo pharmacokinetic studies of L-Thyroxine sodium salt pentahydrate?

  • Dose calibration : Administer 1.2 µg/100 g body weight in rodents (e.g., mice) via intraperitoneal injection .
  • Sampling : Collect blood at consistent circadian timepoints due to diurnal hormone fluctuations. Centrifuge at 3,000 rpm (4°C) to isolate serum for ELISA or LC-MS analysis of T4, T3, and TSH .
  • Control groups : Include iodine-deficient and TSH-suppressed cohorts to isolate L-Thyroxine-specific effects .

Q. How do formulation variables impact the stability of L-Thyroxine sodium salt pentahydrate in solid dosage forms?

Excipient compatibility studies show that L-Thyroxine degrades in the presence of strong oxidizers or under humid conditions (>11% moisture). For tablet formulations, use inert binders (e.g., microcrystalline cellulose) and avoid alkaline stabilizers that accelerate decomposition . Dissolution profiles (USP Apparatus II, pH 6.8 buffer) correlate with bioavailability; ensure >85% dissolution within 30 minutes to meet bioequivalence criteria .

Q. What strategies can resolve contradictory data on L-Thyroxine’s role in calcium homeostasis?

While L-Thyroxine modulates calcium flux in cardiac tissue, conflicting reports may arise from tissue-specific expression of calcium ATPases or experimental temperature variations. Recommended approaches:

  • Use patch-clamp electrophysiology to measure real-time ion flux in cardiomyocytes.
  • Validate findings with T3 knockout models to distinguish T4-specific effects .

Q. How can researchers optimize BBB penetration in neuroendocrine studies using L-Thyroxine?

L-Thyroxine sodium salt pentahydrate is BBB-permeable but requires aqueous solubility adjustments for CNS delivery. In mice, dissolve in 5% DMSO + 30% PEG300 + 60% saline for intraventricular infusion. Verify brain uptake via radioiodinated T4 tracing or mass spectrometry .

Methodological Troubleshooting

Q. Why might L-Thyroxine fail to suppress TSH in a hypothyroidism model?

  • Insufficient dosing duration : TSH suppression requires ≥2 weeks of continuous treatment .
  • Hepatic impairment : Reduced deiodinase activity limits T4-to-T3 conversion. Pre-screen liver function in animal models .

Q. How to mitigate oxidative degradation during long-term storage?

Lyophilize aliquots under argon and store in amber vials at -80°C. For reconstitution, use nitrogen-purged buffers to minimize iodination byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levothyroxine sodium pentahydrate
Reactant of Route 2
Levothyroxine sodium pentahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.